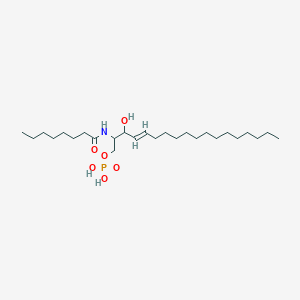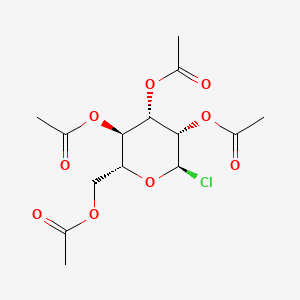![molecular formula C₁₈H₁₆O₄ B1141885 (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol CAS No. 78185-86-1](/img/structure/B1141885.png)
(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol (THBA-tetrol) is a naturally occurring polycyclic aromatic hydrocarbon (PAH) compound that is found in a variety of environmental sources, including coal tar, crude oil, and wood smoke. This compound has been extensively studied due to its potential to induce toxic, carcinogenic, and mutagenic effects in living organisms. THBA-tetrol has been found to be a potent inhibitor of the enzyme cytochrome P450 (CYP), which is involved in the metabolism of numerous drugs and other xenobiotics. In addition, THBA-tetrol has been shown to have a variety of other biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.
Scientific Research Applications
(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol has been studied extensively in scientific research due to its potential to induce toxic, carcinogenic, and mutagenic effects in living organisms. It has been used as a model compound to study the metabolism of PAHs by CYP enzymes, and its effects on the expression of various genes and proteins. In addition, (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol has been used to study the effects of PAHs on the immune system, as well as the development of cancer and other diseases.
Mechanism of Action
The mechanism of action of (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol is not fully understood. It is believed that (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol can interact with CYP enzymes to inhibit their activity, leading to an accumulation of PAHs in the body. In addition, (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol is thought to interact with DNA to induce mutations, and with proteins to induce inflammation and oxidative stress.
Biochemical and Physiological Effects
(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of CYP enzymes, leading to an accumulation of PAHs in the body. In addition, (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol has been shown to induce mutations in DNA, and to induce inflammation and oxidative stress in cells.
Advantages and Limitations for Lab Experiments
(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in solution. In addition, it has been extensively studied, so its effects on various biological systems are well understood. However, (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol is potentially toxic and carcinogenic, so it should be handled with caution in the laboratory.
Future Directions
The potential applications of (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol are numerous. Further research is needed to better understand its mechanism of action and its effects on various biological systems. In addition, further research is needed to explore the potential therapeutic applications of (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol, such as its use as an anti-cancer agent. Finally, further research is needed to explore the potential environmental applications of (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol, such as its use as a pollutant-degrading agent.
Synthesis Methods
(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol can be synthesized from a variety of starting materials, including naphthalene and anthracene. The most common method of synthesis involves the reaction of naphthalene with acetic anhydride in the presence of an acid catalyst, such as sulfuric acid. The reaction yields a mixture of (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol and other PAH products. The (8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol can then be purified by column chromatography.
properties
IUPAC Name |
(8R,9S,10R,11S)-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,10,11-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17+,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILCUWKIINXJQT-VSZNYVQBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C(C4O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@@H]([C@H]([C@H]([C@@H]4O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-3,6-dihydro-2H-pyran-3-ol](/img/structure/B1141803.png)
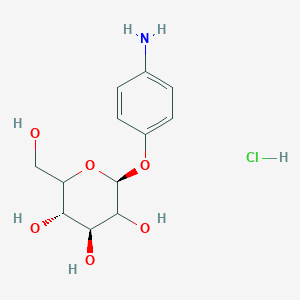

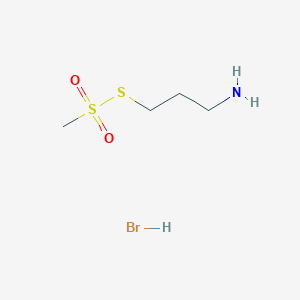
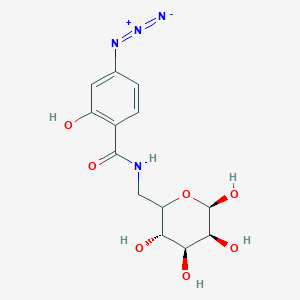
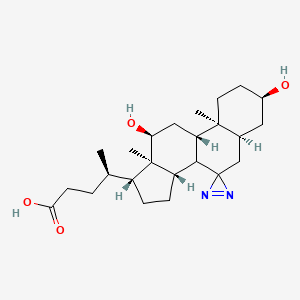

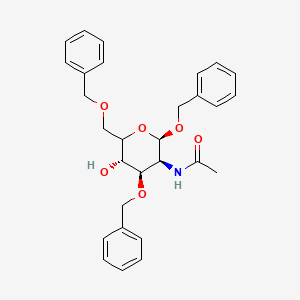
![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1141814.png)

![N-[(2R,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1141821.png)

